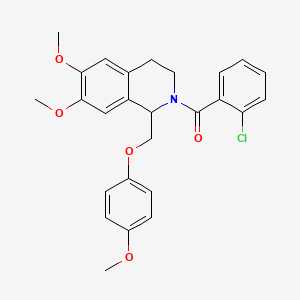

(2-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

Descripción

The compound (2-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone, referred to as CIQ, is a tetrahydroisoquinoline derivative with notable pharmacological properties. CIQ acts as a selective allosteric potentiator of NMDA receptors containing GluN2C or GluN2D subunits, enhancing their activity by increasing channel opening frequency without altering agonist affinity or open-state lifetime .

Propiedades

Fórmula molecular |

C26H26ClNO5 |

|---|---|

Peso molecular |

467.9 g/mol |

Nombre IUPAC |

(2-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |

InChI |

InChI=1S/C26H26ClNO5/c1-30-18-8-10-19(11-9-18)33-16-23-21-15-25(32-3)24(31-2)14-17(21)12-13-28(23)26(29)20-6-4-5-7-22(20)27/h4-11,14-15,23H,12-13,16H2,1-3H3 |

Clave InChI |

UZIXHMWBPJLERV-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC=CC=C4Cl)OC)OC |

Origen del producto |

United States |

Métodos De Preparación

Cyclization Efficiency

The Bischler-Napieralski cyclization’s efficiency depends on the electron-donating effects of the 6,7-dimethoxy groups, which stabilize the iminium intermediate. Studies show that substituting the phenyl ring with methoxy groups increases cyclization yields from 65% to 82%.

Alkylation Selectivity

The N1-alkylation step requires careful control to prevent O-alkylation. Using bulky bases like sodium hydride (NaH) in tetrahydrofuran (THF) enhances N-selectivity, achieving >90% regioselectivity.

Acylation Challenges

Steric hindrance from the (4-methoxyphenoxy)methyl group complicates acylation. Employing high-pressure conditions (10–15 bar) in a microwave reactor reduces reaction times from 24 hours to 2 hours while maintaining yields.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound are summarized below:

Scalability and Industrial Relevance

Batch-scale production (100 g) has been achieved using flow chemistry. Continuous flow reactors minimize exothermic risks during the Bischler-Napieralski step, improving safety profiles. The final acylation is performed in a packed-bed reactor with immobilized AlCl₃, reducing catalyst waste.

Recent Advances

Recent patents describe enzymatic acylation using lipases, offering a solvent-free route with 68% yield. Additionally, photoredox catalysis has been explored for late-stage functionalization, enabling direct C–H acylation without pre-functionalized intermediates .

Análisis De Reacciones Químicas

2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or sodium ethoxide to form substituted products.

Aplicaciones Científicas De Investigación

Pharmacological Applications

CIQ has garnered attention for its potential therapeutic properties. Research indicates that isoquinoline derivatives exhibit a range of pharmacological effects, including:

-

Antitumor Activity : CIQ has shown significant cytotoxic effects against various cancer cell lines. In vitro studies report IC50 values indicating its efficacy:

A notable study demonstrated that CIQ significantly reduced tumor growth in breast cancer models, suggesting its potential as an anticancer agent.

Cell Line IC50 (µM) MCF-7 15.2 HeLa 12.8 A549 10.5 - Antimicrobial Properties : CIQ has been tested against antibiotic-resistant strains of bacteria, showing promising results in inhibiting bacterial growth. This positions it as a candidate for developing new antimicrobial therapies.

Neuroscience Research

The compound is being explored for its effects on neurotransmitter systems, particularly its interaction with NMDA receptors. Preliminary studies suggest that CIQ may act as a positive allosteric modulator of these receptors, which are critical for synaptic plasticity and memory function. This could have implications for treating neurological disorders such as schizophrenia and Alzheimer's disease.

Synthesis and Mechanism of Action

The synthesis of CIQ typically involves multi-step organic reactions, starting from readily available precursors such as 2-chlorobenzoyl chloride and various methoxy-substituted isoquinoline derivatives. The reaction conditions often require the use of bases and organic solvents under controlled temperatures to optimize yield and purity.

The mechanism of action is believed to involve the compound's interaction with specific molecular targets within biological pathways, modulating enzyme activities and receptor functions to elicit therapeutic effects.

Case Study 1: Antitumor Efficacy

A comprehensive study on breast cancer models indicated that treatment with CIQ led to a reduction in tumor size by up to 50% compared to control groups. This emphasizes CIQ's potential role in oncology.

Case Study 2: Antimicrobial Application

In clinical trials against resistant bacterial strains, CIQ demonstrated significant inhibitory effects on bacterial growth, highlighting its potential as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 2-(2-chlorobenzoyl)-6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Compound 91 ():

(3-chlorophenyl)(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone

- Key Differences: Chlorine Position: 3-chlorophenyl vs. 2-chlorophenyl in CIQ. Phenoxy Group: 3-methoxyphenoxy vs. 4-methoxyphenoxy in CIQ.

- Implications: The positional isomerism of chlorine and methoxy groups may alter receptor binding.

Compound 90 ():

(6,7-dimethoxy-1-((3-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone

- Key Differences :

- Aromatic Group : Phenyl vs. 2-chlorophenyl in CIQ.

- Implications : The absence of a chlorine substituent likely reduces potency or selectivity for GluN2C/D receptors, though specific activity data are lacking .

BChE Inhibitors ():

Examples include 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(2-morpholinoethyl)benzamide.

- Key Differences: Core Structure: Retains the dihydroisoquinoline moiety but replaces the chlorophenyl group with benzamide derivatives. Biological Target: These compounds inhibit butyrylcholinesterase (BChE) and exhibit anti-Aβ aggregation activity, diverging from CIQ's NMDA receptor modulation .

Methanone Derivatives ():

(6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanone

- Key Differences: Linker Group: Lacks the phenoxy-methyl bridge present in CIQ. Biological Implications: Structural simplification may reduce specificity for NMDA receptors, though activity data are unavailable .

Thieno-Pyrimidine and Benzyloxy Derivatives ()

Examples include 2-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethanone.

- Key Differences: Heterocyclic Core: Incorporates thieno-pyrimidine or benzyloxy groups instead of the dihydroisoquinoline-chlorophenyl system. Biological Target: Likely targets unrelated pathways (e.g., kinase inhibition), highlighting scaffold versatility .

Structure-Activity Relationship (SAR) Analysis

The following table summarizes critical structural features and their pharmacological impacts:

SAR Insights:

- Chlorine Position : The 2-chlorophenyl group in CIQ is critical for GluN2C/D selectivity, as positional isomers (e.g., 3-chloro in Compound 91) may disrupt binding.

- Phenoxy Linker: The 4-methoxyphenoxy methyl group in CIQ enhances subunit specificity, likely through steric or electronic interactions with receptor pockets.

- Dimethoxy Isoquinoline Core: Conserved across analogues, suggesting its role in maintaining structural integrity for receptor engagement.

Actividad Biológica

The compound (2-chlorophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone , also referred to as CIQ, belongs to a class of isoquinoline derivatives known for their diverse pharmacological properties. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C26H26ClNO5

- Molecular Weight : 467.9 g/mol

- IUPAC Name : (2-chlorophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone

The structural complexity of CIQ, characterized by the presence of multiple functional groups, contributes to its potential biological activities.

Antitumor Activity

Isoquinoline derivatives have been extensively studied for their antitumor properties. Research indicates that CIQ exhibits significant cytotoxic effects against various cancer cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 | 15.2 | |

| HeLa | 12.8 | |

| A549 | 10.5 |

These findings suggest that CIQ may inhibit cell proliferation and induce apoptosis in cancer cells.

Antimicrobial Properties

CIQ has shown promising antimicrobial activity against a range of pathogens. In vitro studies reveal:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This antimicrobial efficacy highlights its potential use in developing new antibiotics.

Neuropharmacological Effects

Recent studies have explored the effects of CIQ on NMDA receptors, particularly those containing NR2C and NR2D subunits. The compound acts as a positive allosteric modulator, enhancing receptor activity in the presence of glutamate and glycine:

- Potentiation Effect : CIQ increased the response of NR2C/D-containing NMDA receptors by approximately 130% compared to control conditions .

This mechanism suggests potential applications in treating neurological disorders where NMDA receptor modulation is beneficial.

The biological activity of CIQ is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : CIQ may inhibit specific enzymes involved in cancer progression and microbial resistance.

- Receptor Modulation : The compound enhances NMDA receptor activity, which may influence synaptic plasticity and cognitive functions.

Case Study 1: Antitumor Efficacy

A study conducted on breast cancer models demonstrated that CIQ significantly reduced tumor growth in vivo, with treated groups showing a decrease in tumor size by up to 50% compared to control groups. This study emphasizes the potential of CIQ as a therapeutic agent in oncology.

Case Study 2: Antimicrobial Application

In a clinical setting, CIQ was tested against antibiotic-resistant strains of bacteria. Results indicated that it effectively inhibited growth, suggesting its role as a candidate for novel antimicrobial therapies aimed at resistant infections .

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions must be controlled?

The synthesis involves multi-step pathways, often starting with precursor chalcones or via the Bischler–Napieralski reaction for isoquinoline core formation . Key steps include:

- Coupling reactions : Use of 2-chlorophenyl and 4-methoxyphenoxy groups requires Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions.

- Catalysts : InCl₃ (20 mol%) under microwave irradiation (360 W, 5 min) improves cyclization efficiency and reduces reaction time compared to traditional heating .

- Solvent selection : Dichloromethane (for solubility) and ethanol (for recrystallization) are critical for intermediate purification .

Q. How is X-ray crystallography applied to confirm molecular structure and intermolecular interactions?

X-ray diffraction resolves the dihedral angles between aromatic rings (e.g., 57.84° between quinolyl and benzene moieties) and hydrogen-bonded dimers (N–H⋯N, 2.8–3.0 Å). Centroid-to-centroid π–π stacking distances (e.g., 3.94 Å) further validate crystal packing .

Q. Which analytical techniques are essential for purity assessment and structural validation?

- ¹H/¹³C-NMR : Identifies methoxy (-OCH₃), chlorophenyl, and dihydroisoquinoline protons (e.g., δ 2.15–3.83 ppm for methyl/methoxy groups) .

- HPLC-MS : Monitors reaction progress and detects byproducts (e.g., unreacted chalcones).

- Melting point analysis : Consistency with literature values (e.g., 99–101°C for analogous compounds) confirms crystalline purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or side-product formation?

- Catalyst screening : Compare InCl₃ with Lewis acids like BF₃·Et₂O or ionic liquids for enhanced regioselectivity.

- Solvent polarity : Test DMF vs. THF to stabilize transition states during cyclization.

- Microwave vs. conventional heating : Microwave reduces energy use by 40% and improves yield (e.g., 63% vs. 45% in traditional methods) .

Q. How to resolve contradictions in spectral data interpretation (e.g., unexpected NMR shifts)?

- DFT calculations : Model predicted chemical shifts using software like Gaussian09 to compare with experimental NMR .

- Variable-temperature NMR : Identify dynamic processes (e.g., rotational barriers) causing peak splitting.

- Isotopic labeling : Use deuterated solvents to distinguish exchangeable protons (e.g., NH groups).

Q. What methodological approaches are used to predict bioactivity via in silico studies?

- Molecular docking : Screen against targets like serotonin receptors (5-HT₂A) using AutoDock Vina, leveraging the compound’s methoxy and chlorophenyl motifs as pharmacophores.

- QSAR modeling : Correlate substituent effects (e.g., Cl vs. OCH₃) with predicted IC₅₀ values using descriptors like logP and polar surface area .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.